Pentasulfide-sulfur

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

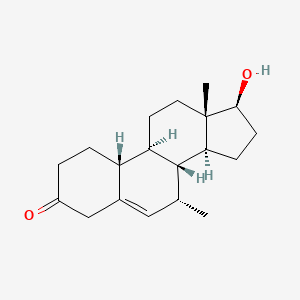

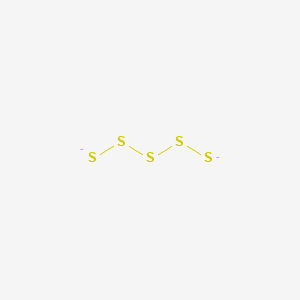

Pentasulfide(2-) is a pentaatomic sulfur. It is a conjugate base of a pentasulfanide.

Scientific Research Applications

Materials in Chemical Manufacturing : Phosphorous pentasulfide, a material containing pentasulfide-sulfur, is used in producing various commercial chemicals, such as lubricant additives, agricultural insecticides, and mining ore flotation agents. The presence of free sulfur in phosphorous pentasulfide affects manufacturing processes like zinc dithiosulfate processing, making the measurement of sulfur levels crucial (Adams & Adams, 2012).

Tribology and Mechanics : In tribology and mechanical applications, pentasulfide additives in steel machining processes, like turning and milling, show varying effects. They can reduce specific cutting energy and tool wear in milling due to the formation of iron sulfides but have less impact in turning operations (Minfray et al., 2014).

Battery Technology : Phosphorous pentasulfide is used in lithium-sulfur batteries, enhancing their cycling performance by promoting the dissolution of lithium sulfide and reducing the polysulfide shuttle phenomenon (Lin et al., 2013).

Polymer Chemistry : Pentasulfide derivatives are used in synthesizing sulfur-rich polymers, like polyvinylenepolysulfides, which show potential as active cathode materials in lithium batteries (Prozorova et al., 2014).

Environmental Remediation : Pentasulfide sodium is explored for removing sulfides from industrial solutions, potentially useful in high-temperature grease applications (Khudoyarova et al., 2020).

Thermal Analysis of Polysulfides : The thermal decomposition of sulfur-rich molybdenum and tungsten pentasulfides has been studied for potential applications in catalysis and energy-related fields (Poltarak et al., 2021).

Analytical Chemistry : In analytical chemistry, the determination of elemental sulfur in phosphorus pentasulfide is crucial for efficient processing and performance of industrial derivatives (Grange et al., 2014).

properties

Molecular Formula |

S5-2 |

|---|---|

Molecular Weight |

160.3 g/mol |

InChI |

InChI=1S/H2S5/c1-3-5-4-2/h1-2H/p-2 |

InChI Key |

FBNHIFPJXGPDIP-UHFFFAOYSA-L |

SMILES |

[S-]SSS[S-] |

Canonical SMILES |

[S-]SSS[S-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3'R,4'R)-5'-[(2S,3R,4S,5R)-6-[[(2E,4E,6E)-deca-2,4,6-trienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E,12E)-7-hydroxyhexadeca-2,4,8,10,12-pentaenoate](/img/structure/B1240239.png)

![(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B1240246.png)

![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)